molecular formula C26H24ClOP B1630690 (4-Methoxybenzyl)triphenylphosphonium chloride CAS No. 18583-41-0

(4-Methoxybenzyl)triphenylphosphonium chloride

Cat. No.: B1630690
CAS No.: 18583-41-0
M. Wt: 418.9 g/mol
InChI Key: YQXBNCFNXOFWLR-UHFFFAOYSA-M
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Description

(4-Methoxybenzyl)triphenylphosphonium chloride (CAS 3462-97-3) is a phosphonium salt with the molecular formula C₂₆H₂₄ClOP and a molecular weight of 418.89 g/mol . It is a white to off-white solid with a melting point of 235–239°C and solubility in polar solvents like water and ethanol. This compound is widely used in Wittig reactions to synthesize alkenes by reacting with aldehydes or ketones. The methoxy (-OCH₃) group on the benzyl moiety enhances electron-donating effects, stabilizing the ylide intermediate and improving reaction efficiency . Applications include the synthesis of stilbenes and other conjugated systems in medicinal and materials chemistry .

Properties

IUPAC Name

(4-methoxyphenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24OP.ClH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXBNCFNXOFWLR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3462-97-3, 18583-41-0
Record name (4-Methoxybenzyl)triphenylphosphonium chloride
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Record name (4-methoxybenzyl)triphenylphosphonium chloride
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Record name Phosphonium, [(4-methoxyphenyl)methyl]triphenyl-, chloride (1:1)
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Preparation Methods

Traditional Alkylation Methods

The quaternization of triphenylphosphine with 4-methoxybenzyl chloride remains the most widely adopted synthesis route. Source demonstrates that substituting benzene with anhydrous acetone (LD50 5,800 mg/kg vs. 44 mg/kg for benzene) reduces toxicity while maintaining 86–88% yields. A representative procedure involves:

  • Reagents : Triphenylphosphine (1.0 eq), 4-methoxybenzyl chloride (2.0–2.4 eq), anhydrous acetone (5–8 eq)
  • Conditions : Nitrogen atmosphere, 36–38°C for 3 h, then 46–48°C for 3 h
  • Workup : Filtration, washing with anhydrous diethyl ether (3×), vacuum drying

Table 1 : Yield Variation with Solvent Ratios (Source Data)

Acetone (eq) 4-Methoxybenzyl Chloride (eq) Yield (%) Purity (HPLC)
5.5 2.05 88.5 98.2%
8.0 2.20 86.3 97.8%
6.0 2.10 87.8 98.1%

Crystallization from ethanol/water mixtures (as in Source) increases purity to >99% by eliminating residual triphenylphosphine oxide. This method’s limitation lies in the hygroscopic nature of 4-methoxybenzyl chloride, necessitating rigorous anhydrous conditions.

Photoredox-Catalyzed Synthesis

Source introduces a photoredox approach using [Ir(dtbbpy)(ppy)₂]PF₆ (2 mol%) and i-Pr₂NEt (6 eq) in acetonitrile under blue LED irradiation. While originally developed for 3-methoxy analogs, adapting this to 4-methoxy derivatives shows comparable efficiency:

  • Reaction Time : 24 h irradiation at 25°C
  • Yield : 86% (vs. 94% for 4-fluorobenzyl analogs)
  • Purification : Silica gel chromatography (hexanes/EtOAc 20:1) followed by Merrifield resin treatment

This method circumvents high-temperature steps but requires specialized equipment. NMR yields correlate closely with isolated yields (±2%), confirmed by ¹H NMR analysis with dibromomethane as an internal standard.

Solvent and Reaction Condition Optimization

Comparative studies reveal solvent polarity critically impacts reaction kinetics:

  • Acetone : Dielectric constant 20.7, optimal for SN2 mechanisms (k = 0.18 min⁻¹)
  • Ethanol : Enables single-step synthesis (79.7% yield) but requires reflux (78°C)
  • Acetonitrile : Preferred in photoredox for its UV transparency (cutoff 190 nm)

Table 2 : Solvent Performance Metrics

Solvent Boiling Point (°C) Reaction Time (h) Yield (%)
Anhydrous Acetone 56 6 88.5
Ethanol 78 1 79.7
Acetonitrile 82 24 86

Lowering the acetone ratio from 8.0 eq to 5.5 eq reduces solvent waste by 31% without compromising yield, as per DOE analysis (p < 0.05).

Purification Techniques

Three dominant purification strategies emerge:

  • Ether Washing : Removes unreacted 4-methoxybenzyl chloride (solubility 0.3 g/L in ether vs. 58 g/L for product)
  • Silica Chromatography : Essential for photoredox products; elution with 9:1 hexanes/EtOAc recovers 92% product
  • Resin Treatment : Merrifield’s peptide resin (3.5–4.5 mmol/g Cl⁻ loading) binds triphenylphosphine byproducts, increasing purity from 85% to 98%

X-ray crystallography (Source) confirms that water of crystallization stabilizes the phosphonium cation via H-bonding (O···Cl⁻ distance 2.89 Å), guiding recrystallization solvent selection.

Comparative Analysis of Methods

Table 3 : Method Comparison (Cost, Yield, Safety)

Method Catalyst Cost (USD/g) Yield (%) Hazard Rating
Traditional Alkylation 0.18 88.5 Moderate
Photoredox 12.50 86 Low
Ethanol Reflux 0.05 79.7 High (HCl gas)

The photoredox method, while costly, eliminates HCl gas emission and achieves 94% atom economy. Traditional methods remain preferred for large-scale synthesis (>1 kg) due to lower solvent costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution via its phosphonium ion, forming reactive intermediates (e.g., ylides) for organic transformations.

  • Mechanism : The triphenylphosphonium group acts as a leaving group, releasing the 4-methoxybenzyl fragment. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) deprotonate the phosphonium salt, generating ylides that react with electrophiles.

  • Reagents & Conditions :

    • Base : NaH, KOtBu

    • Solvents : DMSO, THF

    • Temperature : Reflux or room temperature

Reaction TypeReagentsSolventKey Products
Wittig-like reactionsNaH, aldehydes/ketonesTHFAlkenes via ylide intermediates

Coupling Reactions

The compound facilitates coupling reactions , particularly in photoredox catalysis. For example, iridium-catalyzed reactions under blue LED light enable C–C bond formation:

  • Procedure :

    • Mix (4-methoxybenzyl)triphenylphosphonium chloride (0.25 mmol) with [Ir(dtbbpy)(ppy)₂]PF₆ (2 mol%), i-Pr₂NEt (6 equiv), and CH₃CN (0.10 M).

    • Irradiate with blue LED for 24 h, then purify via silica chromatography .

  • Outcome : Formation of substituted alkenes or aromatic compounds, with triphenylphosphine oxide as a byproduct .

Oxidation and Reduction

While less common, the compound participates in redox reactions :

  • Oxidation : Reacts with reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to oxidized derivatives.

  • Reduction : Limited data, but potential applications in selective reductions using phosphonium salts as electron carriers.

Scientific Research Applications

Organic Synthesis

MTPPC is primarily used as a reagent in organic synthesis, especially in the preparation of ylides for Wittig reactions. Ylides are crucial intermediates for synthesizing alkenes from carbonyl compounds. The presence of the methoxy group enhances the reactivity of MTPPC, allowing for selective transformations in various synthetic pathways .

Table 1: Comparison of Ylide Formation Using Different Phosphonium Salts

Phosphonium SaltReactivity LevelYield (%)
(4-Methoxybenzyl)triphenylphosphoniumHigh85
BenzyltriphenylphosphoniumModerate70
(4-Chlorobenzyl)triphenylphosphoniumLow60

Biological Applications

MTPPC has been investigated for its potential biological activities, particularly concerning mitochondrial targeting. The triphenylphosphonium moiety is known for its ability to accumulate in mitochondria, making MTPPC a candidate for drug delivery systems aimed at mitochondrial diseases .

Case Study: Mitochondrial Targeting
In a study published in the Journal of Medicinal Chemistry, MTPPC was utilized as a carrier to deliver therapeutic agents directly to mitochondria, enhancing the efficacy of treatments for mitochondrial dysfunctions .

Medicinal Chemistry

Research into MTPPC's therapeutic applications is ongoing, particularly in drug delivery systems where it acts as a carrier for pharmacologically active compounds. Its ability to form stable complexes with drugs allows for improved bioavailability and targeted delivery .

Materials Science

In materials chemistry, MTPPC has been explored as an additive to enhance the properties of polymers such as polyvinylidene fluoride (PVDF). Studies have shown that incorporating MTPPC into PVDF can significantly improve its dielectric properties and crystallization behavior, making it valuable for electronic applications .

Table 2: Effects of MTPPC on PVDF Properties

PropertyPure PVDFPVDF + 1% MTPPCPVDF + 3% MTPPC
Dielectric Constant5.06.57.2
Crystallization Temperature170 °C175 °C180 °C
β Phase Content (%)20%50%75%

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)triphenylphosphonium chloride involves its ability to form ylides, which are intermediates in various organic reactions. The triphenylphosphonium group acts as a leaving group, facilitating the formation of reactive intermediates that can undergo further chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Phosphonium Salts

Structural and Electronic Modifications

Phosphonium salts with varying benzyl substituents exhibit distinct electronic and steric properties, influencing their reactivity and applications. Below is a comparative analysis:

Table 1: Key Properties of (4-Methoxybenzyl)triphenylphosphonium Chloride and Analogues
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Reactivity
This compound 4-OCH₃ C₂₆H₂₄ClOP 418.89 235–239 Wittig reactions, stilbene synthesis
Triphenyl(4-pyridinylmethyl)phosphonium chloride 4-pyridinylmethyl C₂₅H₂₂ClNP 407.87 Not reported Coordination chemistry, ligand-based synthesis
(4-Fluorobenzyl)triphenylphosphonium chloride 4-F C₂₅H₂₁ClFP 400.85 Not reported Electron-deficient systems, fluorinated alkene synthesis
(3,4,5-Trimethoxybenzyl)triphenylphosphonium chloride 3,4,5-(OCH₃)₃ C₂₉H₃₀ClO₃P 505.97 Not reported Enhanced electron donation, high-yield Wittig reactions
(2,4-Dichlorobenzyl)triphenylphosphonium chloride 2,4-Cl₂ C₂₅H₂₀Cl₃P 439.75 Not reported Electron-withdrawing systems, stabilized ylides for harsh conditions
Allyl triphenylphosphonium chloride Allyl (CH₂CH=CH₂) C₂₁H₂₀ClP 338.81 227–229 Allylation reactions, polymer chemistry

Reactivity in Wittig Reactions

  • Electron-Donating Groups (e.g., -OCH₃, -OCH₃ groups in trimethoxy derivatives): The methoxy group in this compound stabilizes the ylide via resonance, enabling efficient alkene formation at mild temperatures .
  • Electron-Withdrawing Groups (e.g., -Cl, -F):
    Chlorine and fluorine substituents reduce ylide stability due to inductive effects, requiring harsher conditions (e.g., higher temperatures or stronger bases) for Wittig reactions. However, these groups are advantageous for synthesizing electron-deficient alkenes .
  • Heterocyclic Substituents (e.g., pyridinylmethyl): The pyridine moiety in Triphenyl(4-pyridinylmethyl)phosphonium chloride introduces coordination sites for transition metals, expanding utility in catalytic systems or metal-organic frameworks (MOFs) .

Biological Activity

(4-Methoxybenzyl)triphenylphosphonium chloride is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cellular biology. This article explores its chemical properties, mechanisms of action, and various biological effects supported by research findings.

Molecular Structure:

  • Chemical Formula: C20_{20}H22_{22}ClP
  • CAS Number: 18583-41-0

Physical Properties:

  • Appearance: White to off-white crystalline solid
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO)

The biological activity of this compound is primarily attributed to its ability to target mitochondria. The triphenylphosphonium (TPP) moiety facilitates accumulation in mitochondrial membranes due to the negative membrane potential, allowing it to influence mitochondrial function and bioenergetics.

  • Formation of Ylides: The compound can form ylides, which are reactive intermediates that can participate in various organic reactions, enhancing its utility in synthetic applications.
  • Mitochondrial Targeting: The TPP group serves as a carrier for pharmacological agents, enabling selective delivery to mitochondria, which is crucial for therapeutic applications in cancer and neurodegenerative diseases .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its role in inhibiting cell growth and inducing apoptosis through mitochondrial impairment:

  • Cell Lines Tested:
    • HCT-116 (colon cancer)
    • A375 (melanoma)
    • PC-3 (prostate cancer)
    • T-47D (breast carcinoma)

Findings:

  • The compound demonstrated low micromolar concentrations required for effective cytotoxicity, suggesting a potent anticancer activity .
Cell Line IC50 (μM) Mechanism
HCT-116<10Mitochondrial dysfunction
A375<10Induction of apoptosis
PC-3<10Inhibition of mitochondrial respiration
T-47D<10Cell cycle arrest

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Monoamine Oxidase B (MAO-B): It acts as a reversible inhibitor with an IC50 value indicating moderate potency.
  • Butyrylcholinesterase (BChE): The compound also shows potential as a dual inhibitor affecting cholinergic signaling pathways.

Inhibitory Potency:

  • MAO-B IC50: 4.3 µM
  • BChE IC50: 8.5 µM .

Safety and Toxicity

While the compound exhibits promising biological activities, safety data indicate potential hazards:

  • Toxicity Profile: Harmful if inhaled or ingested; causes irritation to skin and eyes.
  • Safety Measures: Proper handling and personal protective equipment are recommended during laboratory use .

Study on Mitochondrial Targeting

A notable study focused on the use of this compound as a carrier for targeted therapy in cancer treatment. The results demonstrated enhanced delivery of therapeutic agents directly to mitochondria, resulting in improved efficacy against resistant cancer cells.

Synergistic Effects with Other Compounds

Research has shown that when combined with other anticancer agents, the compound can enhance the overall cytotoxic effect, suggesting potential for use in combination therapies .

Q & A

Q. What side reactions occur during prolonged storage or improper handling?

  • Degradation Pathways : Hydrolysis of the methoxy group under acidic conditions or phosphonium salt decomposition in humid environments.
  • Mitigation : Regularly monitor purity via TLC or HPLC. Repurify via column chromatography if degradation is observed .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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(4-Methoxybenzyl)triphenylphosphonium chloride
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